Ethyl 6-(3-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Overview
Description
Ethyl 6-(3-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate, also known as N-Ethyl-3-methoxy-4-pyridazinone, is an important organic compound used in the synthesis of numerous pharmaceuticals and other compounds. This compound has a wide range of applications in the fields of medicine, biochemistry, and pharmacology due to its unique properties.
Scientific Research Applications
Synthesis and Biological Organocatalysis
Synthesis of Pyranopyrazoles Using Isonicotinic Acid as a Dual and Biological Organocatalyst : A green, efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles was reported. This process involves a one-pot four-component condensation reaction, utilizing isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions. This synthesis pathway might suggest potential routes for the synthesis of ethyl 6-(3-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate or related compounds (Zolfigol et al., 2013).
Antimicrobial and Antioxidant Studies
Synthesis of Lignan Conjugates via Cyclopropanation and Their Antimicrobial and Antioxidant Activities : New compounds were synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds showed excellent antibacterial and antifungal properties, with remarkable antioxidant potential. These findings underscore the potential pharmaceutical applications of synthesized compounds and might inform research on related dihydropyridazine derivatives (Raghavendra et al., 2016).
Reaction Methodology and Chemical Transformations
Efficient and Highly Regioselective Synthesis of Ethyl 1-(2,4-Dichlorophenyl)-1H-Pyrazole-3-Carboxylates Under Ultrasound Irradiation : Demonstrates the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and yields through cyclocondensation reactions. The methodology significantly reduces reaction times, offering potential insights into efficient synthetic routes that could be applicable to the synthesis of this compound (Machado et al., 2011).
properties
IUPAC Name |
ethyl 3-(3-methoxyphenyl)-6-oxo-1H-pyridazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)11-8-12(15-16-13(11)17)9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVMRSXJQWZIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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